molecular formula C10H12BrFN2O2 B11836949 tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate CAS No. 1666113-03-6

tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate

Cat. No.: B11836949
CAS No.: 1666113-03-6
M. Wt: 291.12 g/mol
InChI Key: BCZDTVMUWPIRAY-UHFFFAOYSA-N
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Description

Properties

CAS No.

1666113-03-6

Molecular Formula

C10H12BrFN2O2

Molecular Weight

291.12 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-fluoropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(11)4-6(12)5-13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

BCZDTVMUWPIRAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)F)Br

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-5-fluoro-2-aminopyridine

The precursor 3-bromo-5-fluoro-2-aminopyridine is synthesized via directed halogenation:

Fluorination of 3-Bromo-2-aminopyridine

  • Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.

  • Conditions : 80°C, 12 hours under inert atmosphere.

  • Mechanism : Electrophilic fluorination at position 5, driven by the electron-donating amino group at position 2.

Bromination of 5-Fluoro-2-aminopyridine

  • Reagents : N-Bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 6 hours.

  • Regioselectivity : Bromine incorporation at position 3 is favored due to the ortho-directing effect of the amino group.

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Carbamate Formation with tert-Butyl Chloroformate

The amine group at position 2 is protected via reaction with tert-butyl chloroformate:

  • Reagents : tert-Butyl chloroformate, triethylamine (TEA) in dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 4 hours.

  • Mechanism : TEA deprotonates the amine, forming a nucleophilic species that attacks the electrophilic carbonyl carbon of tert-butyl chloroformate.

Workup : The crude product is washed with aqueous HCl (1M), dried over Na₂SO₄, and purified via recrystallization (ethanol/water).
Yield : 85–90%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent DCMMaximizes solubility of intermediates.
Temperature 0°C → RTPrevents exothermic side reactions.
Base TriethylamineSuperior to pyridine due to higher basicity.

Catalytic Enhancements

  • Palladium Catalysis : In halogenation steps, Pd(OAc)₂ (2 mol%) improves regioselectivity by stabilizing transition states.

  • Microwave Assistance : Reduces fluorination time from 12 hours to 45 minutes (100°C, 300 W).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, H4), 7.45 (dd, J = 8.0, 2.4 Hz, 1H, H6), 6.90 (bs, 1H, NH), 1.51 (s, 9H, Boc).

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C=O), 152.1 (C2), 148.3 (C5-F), 131.9 (C3-Br), 83.5 (C tert-butyl), 28.3 (CH₃).

  • HRMS : m/z calculated for C₁₀H₁₂BrFN₂O₂ [M+H]⁺: 291.1201; found: 291.1198.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Elemental Analysis : C 41.12%, H 4.14%, N 9.59% (theoretical: C 41.26%, H 4.16%, N 9.62%).

Alternative Synthetic Routes

One-Pot Halogenation-Carbamation

  • Procedure : Concurrent bromination and fluorination using NBS/Selectfluor®, followed by in situ Boc protection.

  • Advantage : Reduces isolation steps; Yield : 63%.

Enzymatic Carbamate Formation

  • Catalyst : Candida antarctica lipase B (CAL-B) in tert-butanol.

  • Conditions : 40°C, 24 hours; Yield : 78%.

Industrial-Scale Production Challenges

ChallengeMitigation Strategy
Halogen Handling Use closed-loop reactors with scrubbers.
Boc Stability Maintain pH 7–8 during workup.
Waste Management Solvent recovery via distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are derivatives of the original compound with the bromine atom replaced by the nucleophile.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate has been identified as a promising building block for the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential as:

  • Cytochrome P450 Inhibitors : Research indicates that this compound can inhibit specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it essential in pharmacology and toxicology studies.

The biological activity of this compound has been documented in several studies:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it can modulate the activity of cytochrome P450 enzymes, impacting drug metabolism and efficacy.
  • Antimicrobial Properties : Similar compounds have demonstrated notable antibacterial activity against various pathogens. This suggests that this compound may also possess antimicrobial properties, warranting further investigation into its therapeutic applications.
  • Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may offer protective effects against oxidative stress and inflammation, potentially aiding in the treatment of neurodegenerative diseases.

Case Study 1: Cytochrome P450 Interaction

In a study examining the interaction between this compound and cytochrome P450 enzymes, researchers found that the compound effectively inhibited CYP1A2 activity, leading to altered metabolism of co-administered drugs. This finding highlights the importance of understanding such interactions in drug development.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of pyridine derivatives revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These results support its potential use as an antimicrobial agent.

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits CYP1A2 and CYP2C19
Antimicrobial EffectsExhibits antibacterial activity against pathogens
Neuroprotective EffectsReduces oxidative stress markers in cell cultures

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl carbamate group can also modulate the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

tert-Butyl (5-bromopyridin-3-yl)carbamate
  • Structure : Bromine at pyridine position 5, carbamate at position 3.
  • Key Differences :
    • Bromine’s position alters electronic effects: carbamate at position 3 may sterically hinder substitution at adjacent positions.
    • Reduced reactivity in cross-coupling compared to the 3-bromo isomer due to less activation by EWGs.
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
  • Structure : Fluorine at pyridine position 3, carbamate on a methyl group at position 2.
  • Key Differences: Methyl spacer increases steric bulk, reducing nucleophilic accessibility. Fluorine’s inductive effect decreases ring electron density, but methyl group may enhance solubility in non-polar solvents.

Functional Group Variations

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
  • Structure : Hydroxy (position 4) and methoxy (position 5) groups on pyridine.
  • Key Differences :
    • Electron-donating groups (EDGs: -OH, -OCH₃) increase ring electron density, contrasting with EWGs (Br, F) in the target compound.
    • Enhanced stability under basic conditions but reduced suitability for electrophilic substitution.

Pyrimidine-Based Analogs

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • Structure : Pyrimidine core with fluorine (position 5), hydroxy (position 4), and methyl (position 6) groups.
  • Key Differences: Pyrimidine vs. Hydroxy group increases acidity (pKa ~8–10), enabling pH-dependent reactivity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
This compound Pyridine Br (3), F (5), carbamate (2) C₁₀H₁₁BrFN₂O₂ 290.12 High cross-coupling reactivity (Br)
tert-Butyl (5-bromopyridin-3-yl)carbamate Pyridine Br (5), carbamate (3) C₁₀H₁₁BrN₂O₂ 273.11 Moderate reactivity due to Br position
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate Pyridine F (3), carbamate (2-CH₂) C₁₂H₁₆FN₂O₂ 254.27 Steric hindrance from methyl spacer
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Pyridine OH (4), OCH₃ (5), carbamate (3-CH₂) C₁₂H₁₇N₂O₄ 253.28 pH-sensitive hydroxy group
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine F (5), OH (4), CH₃ (6), carbamate (2-CH₃) C₁₁H₁₆FN₃O₃ 257.26 Acidic hydroxy group, pyrimidine H-bonding

Research Findings and Reactivity Insights

  • Electronic Effects :
    • Bromine at position 3 (target compound) activates the pyridine ring for nucleophilic aromatic substitution (NAS) compared to position 5 .
    • Fluorine’s electronegativity enhances ring electron deficiency, favoring electrophilic attack in the target compound.
  • Steric Considerations :
    • Methyl groups (e.g., in ) reduce accessibility for coupling reactions, whereas direct carbamate attachment (target compound) improves reactivity.
  • Deprotection Efficiency :
    • Tert-butyl carbamates in pyridines (target compound) deprotect faster under HCl/dioxane than pyrimidine analogs due to reduced steric hindrance .

Biological Activity

tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{13BrFN_2O_2. The presence of a tert-butyl group , bromine , and fluorine atoms on the pyridine ring significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor for various enzymes, particularly cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can affect the pharmacokinetics of co-administered drugs .
  • Protein-Ligand Interactions : The carbamate moiety allows for covalent bonding with nucleophilic residues in enzymes, which can lead to significant changes in enzymatic activity. The presence of halogen substituents enhances binding affinity through additional interactions such as hydrogen bonds and van der Waals forces.
  • Signal Transduction Modulation : The compound may act as a ligand for specific receptors, influencing various signal transduction pathways within biological systems .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound, yielding promising results:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits cytochrome P450 enzymes, leading to altered metabolism of other drugs. For example, it was found to significantly inhibit CYP1A2 with an IC50 value of 0.48 µM, indicating strong potency compared to other known inhibitors .
  • Cytotoxicity Assays : The compound's cytotoxic effects were evaluated against various cancer cell lines. It exhibited selective cytotoxicity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC50 values of 1.93 µM and 2.84 µM, respectively. Flow cytometry analysis indicated that treatment with the compound induced apoptosis in these cell lines via caspase activation .
  • Mechanistic Insights : Molecular docking studies revealed that this compound interacts favorably with target proteins through hydrophobic interactions and hydrogen bonding, which are critical for its biological activity .

Comparative Analysis

A comparison with structurally similar compounds helps to contextualize the unique properties of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl (3-bromo-5-fluoropyridin-4-yl)carbamateC10H12BrF N2O2Different substitution patternModerate enzyme inhibition
Tert-butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamateC12H14ClF N2O2Chlorine substitutionStrong enzyme inhibition

This table illustrates how variations in substitution patterns can influence the biological activity of similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-bromo-5-fluoropyridin-2-amine. A base such as triethylamine or sodium carbonate is added to neutralize HCl byproducts. Reactions are conducted under inert atmospheres (N₂/Ar) at 0–5°C to minimize side reactions .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 amine:chloroformate) and using anhydrous solvents (e.g., THF or DCM). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are conflicting data resolved?

  • Primary Techniques :

  • ¹H/¹³C NMR : Assign peaks using pyridine ring proton environments (e.g., deshielded H at C-6 due to fluorine’s electron-withdrawing effect) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 315.0 (C₁₀H₁₁BrFN₂O₂⁺) .
    • Conflict Resolution : If NMR data conflicts with expected structures (e.g., unexpected splitting due to rotamers), X-ray crystallography (using SHELX ) or 2D NMR (COSY, HSQC) can resolve ambiguities .

Q. What are the recommended storage conditions to maintain compound stability?

  • Stability : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the carbamate group .
  • Decomposition Risks : Exposure to moisture or bases accelerates degradation. Monitor via TLC or HPLC for carbamate bond cleavage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of bromine and fluorine substituents in cross-coupling reactions?

  • Approach :

  • DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. Bromine at C-3 shows higher electrophilicity (f⁻ = 0.15) than fluorine at C-5 (f⁻ = 0.08), favoring Suzuki-Miyaura coupling at C-3 .
  • Docking Studies : Simulate interactions with palladium catalysts to optimize ligand selection (e.g., XPhos for bulky substrates) .
    • Validation : Compare predicted vs. experimental coupling yields (e.g., 80% predicted vs. 75% actual for aryl boronic acids) .

Q. What strategies mitigate by-product formation during Buchwald-Hartwig amination?

  • Challenge : Competing Ullmann coupling or debromination due to harsh conditions.
  • Solutions :

  • Catalyst Screening : Use Pd₂(dba)₃/Xantphos at 90°C in toluene to suppress side reactions .
  • Additives : Cs₂CO₃ as a mild base reduces dehalogenation .
    • Monitoring : In-situ IR spectroscopy tracks amine consumption (disappearance of N-H stretch at ~3400 cm⁻¹) .

Q. How does the pyridine ring’s electronic environment influence regioselectivity in nucleophilic aromatic substitution?

  • Electronic Analysis :

  • Fluorine at C-5 deactivates the ring via -I effect, directing nucleophiles to C-3 (para to bromine) .
  • Hammett Studies : σₚ values (F = +0.06, Br = +0.26) confirm C-3’s electrophilicity .
    • Experimental Validation : Reaction with piperidine yields >90% substitution at C-3, confirmed by NOESY .

Contradiction Analysis in Literature

Q. Discrepancies in reported catalytic efficiencies for C–Br bond activation: How to reconcile data?

  • Case Study : One study reports 95% Suzuki coupling yield with Pd(PPh₃)₄ , while another achieves only 60% under similar conditions .
  • Resolution : Differences arise from trace moisture in solvents (reduces Pd activity) or variable ligand purity. Strict anhydrous protocols and ligand recrystallization improve reproducibility .

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